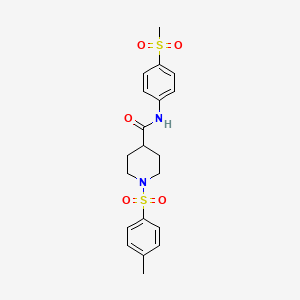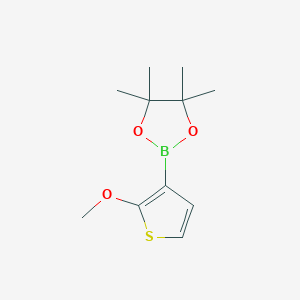
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heterocyclic compound with a sulfur atom and a boron atom in its structure.
- It has applications in medicinal chemistry and material science.
- Commercially available drugs like Tipepidine, Tiquizium Bromides, and others also contain the thiophene nucleus.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate thiophene derivatives with boron reagents.
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The compound has a five-membered heterocyclic ring containing a sulfur atom and a boron atom.
- Its molecular formula is C<sub>11</sub>H<sub>17</sub>BO<sub>3</sub>S.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions, including boron-based transformations.
- Further studies are needed to explore its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Molecular Weight : 240.13 g/mol
- Melting Point : Approximately -38°C
- Solubility : Soluble in most organic solvents (alcohol, ether), but insoluble in water.
Scientific Research Applications
Synthesis and Electrochemical Applications
The chemical structure of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique electrochemical properties, making it valuable in the synthesis of polymers with specific functionalities. For instance, aminoxyl-functionalized polythiophene has been synthesized for its electrochemical applications, showing promise in oxidation processes at lower potentials, which could be beneficial for various industrial and research applications (Iragi et al., 1995).
Polymer Synthesis and Enhancement
The molecule has been involved in the synthesis of enhanced electrochromic films. A specific instance includes the synthesis of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups, demonstrating improved electrochromic properties, such as higher contrast ratios and coloration efficiencies. These advancements are crucial for developing more efficient electrochromic devices, which have applications ranging from smart windows to energy-efficient displays (Zhang et al., 2014).
Advanced Material Development
The compound also serves as a precursor in the development of advanced materials, particularly in the synthesis of polymers with thermally sensitive properties. These materials have significant potential in creating smart textiles and responsive surfaces that can adapt to environmental changes, offering innovative solutions for sustainability and comfort (Han et al., 2003).
Structural Variations and Phase Transitions
Research into the structural variations and phase transitions of related thiophene derivatives has provided insights into reversible and irreversible phase transitions. Such studies are crucial for the design of materials with phase-change memory applications, potentially revolutionizing data storage technologies (Beldjoudi et al., 2018).
Spectroscopic Studies
Spectroscopic studies of oligomerized 3-methoxythiophene, closely related to the compound , have elucidated the formation of bipolarons, which are crucial for understanding charge transport in conducting polymers. This research is foundational for developing advanced electronic and optoelectronic devices (Chang & Miller, 1987).
Safety And Hazards
- No specific safety information is available for this compound.
- Researchers should handle it following standard laboratory safety protocols.
Future Directions
- Investigate its potential therapeutic applications.
- Explore its reactivity in various chemical transformations.
- Assess its stability and toxicity profiles.
properties
IUPAC Name |
2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-16-9(8)13-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFVWNPIAHXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2073096-04-3 |
Source


|
| Record name | 2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
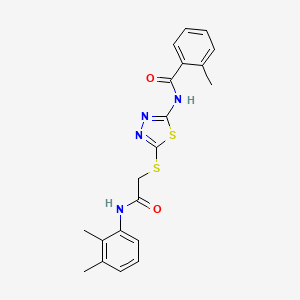
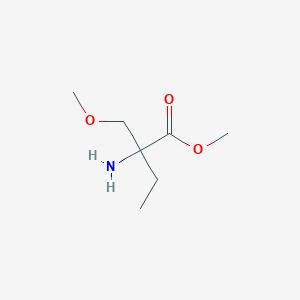
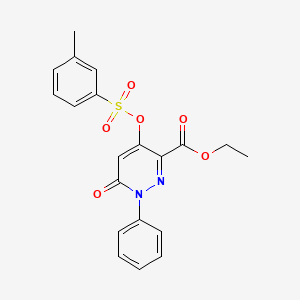
![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)
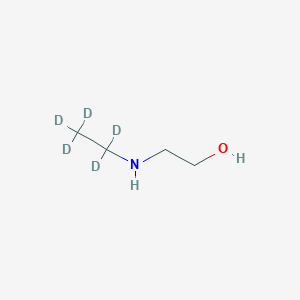
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)

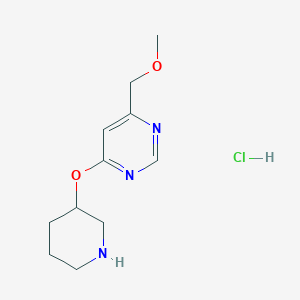
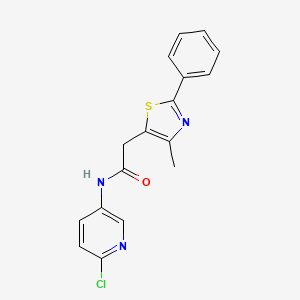
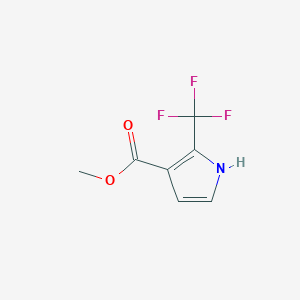
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)
![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)
